molecular formula C16H17NO3 B10840302 (1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol

(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol

Cat. No.: B10840302
M. Wt: 271.31 g/mol
InChI Key: SUHGRZPINGKYNV-LOACHALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol is a complex organic compound with a unique structure that includes an isochromene backbone, a phenyl group, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene backbone, followed by the introduction of the phenyl group and the aminomethyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Industrial methods may also include purification steps such as crystallization, distillation, or chromatography to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound. Substitution reactions could produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(aminomethyl)-2-phenyl-2,3-dihydro-1H-isochromene-5,6-diol
  • (1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-4,5-diol

Uniqueness

(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol is unique due to its specific arrangement of functional groups and its stereochemistry This uniqueness can result in different chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol

InChI

InChI=1S/C16H17NO3/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10/h1-7,14-15,18-19H,8-9,17H2/t14?,15-/m0/s1

InChI Key

SUHGRZPINGKYNV-LOACHALJSA-N

Isomeric SMILES

C1C(O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3

Canonical SMILES

C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.